molecular formula C22H18ClFN4O B14924956 1-benzyl-N-(3-chloro-4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(3-chloro-4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924956
M. Wt: 408.9 g/mol
InChI Key: YLBSTZRFLJBBCJ-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(3-CHLORO-4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a benzyl group, a chloro-fluorophenyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-N~4~-(3-CHLORO-4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-N~4~-(3-CHLORO-4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(3-CHLORO-4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-N~4~-(3-CHLORO-4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its chloro-fluorophenyl group, in particular, enhances its potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C22H18ClFN4O

Molecular Weight

408.9 g/mol

IUPAC Name

1-benzyl-N-(3-chloro-4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18ClFN4O/c1-13-10-17(22(29)26-16-8-9-19(24)18(23)11-16)20-14(2)27-28(21(20)25-13)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,26,29)

InChI Key

YLBSTZRFLJBBCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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